3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Description
3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H16F2N4O3 and its molecular weight is 410.381. The purity is usually 95%.
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Biological Activity
3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C21H16F2N4O3
- Molecular Weight : 410.4 g/mol
- CAS Number : 921808-01-7
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. It has been noted for its potential as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a crucial enzyme in the regulation of immune responses and cell proliferation.
Anticancer Properties
Research has indicated that this compound displays significant anticancer activity. In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism : Induces apoptosis via the mitochondrial pathway and inhibits the PI3K/Akt signaling pathway.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
A549 | 10.0 | PI3K/Akt inhibition |
HeLa | 15.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by modulating immune responses through the inhibition of pro-inflammatory cytokines. It has been shown to reduce levels of IL-6 and TNF-alpha in activated macrophages.
Research Insights:
- Experimental Model : Lipopolysaccharide (LPS)-stimulated macrophages.
- Outcome : Decreased secretion of inflammatory mediators.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
IL-6 | 200 | 75 |
TNF-alpha | 150 | 50 |
Case Studies
-
Study on Cancer Cell Lines :
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner . -
Anti-inflammatory Activity :
In a recent investigation into its anti-inflammatory effects, the compound was administered to an animal model exhibiting inflammatory responses. The results showed a marked reduction in inflammation markers compared to controls .
Properties
IUPAC Name |
3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-26-11-14(19(28)24-16-8-7-13(22)9-15(16)23)17-18(26)20(29)27(21(30)25-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFAFKOBKKMLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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